Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate
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Overview
Description
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate is a chemical compound with the molecular formula C11H16Cl3NO6 and a molecular weight of 364.61 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a methoxycarbonylamino group attached to a malonate ester. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate typically involves the reaction of diethyl malonate with 2,2,2-trichloroethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants. Industrial production methods may involve large-scale batch reactions with careful monitoring of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the methoxycarbonylamino group play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, leading to various biological effects.
Comparison with Similar Compounds
Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate can be compared with other similar compounds, such as:
Diethyl malonate: Lacks the trichloromethyl and methoxycarbonylamino groups, making it less reactive in certain types of reactions.
Ethyl 2-chloroacetoacetate: Contains a chloro group but lacks the trichloromethyl and methoxycarbonylamino groups, resulting in different reactivity and applications.
Diethyl 2-(2,2,2-trichloroethyl)malonate: Similar structure but lacks the methoxycarbonylamino group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
diethyl 2-[2,2,2-trichloro-1-(methoxycarbonylamino)ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO6/c1-4-20-8(16)6(9(17)21-5-2)7(11(12,13)14)15-10(18)19-3/h6-7H,4-5H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKPYPSYRJYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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